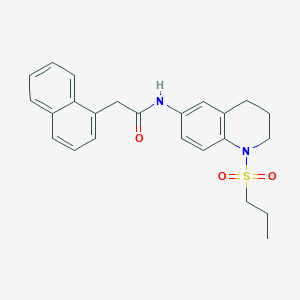
2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O3S and its molecular weight is 422.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Naphthalen-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 955777-21-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C24H26N2O3S
- Molecular Weight : 422.54 g/mol
- IUPAC Name : 2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Synthesis
The synthesis of this compound typically involves the coupling of naphthalene derivatives with tetrahydroquinoline structures, often utilizing sulfonylation techniques to introduce the propylsulfonyl group. The synthetic routes have been optimized for yield and purity, ensuring that the final product retains its desired biological activity.
Antiproliferative Effects
Research has indicated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : NPC-TW01 (nasopharyngeal carcinoma), H661 (lung carcinoma), Hep3B (hepatoma), A498 (renal carcinoma), MKN45 (gastric cancer).
- Notable Findings : A related compound demonstrated an IC50 value of 0.6 μM against NPC-TW01 cells, indicating strong cytotoxic effects without affecting peripheral blood mononuclear cells at concentrations up to 50 μM .
| Compound | Cell Line | IC50 (μM) | Specificity |
|---|---|---|---|
| Compound 18 | NPC-TW01 | 0.6 | High |
| Compound X | H661 | - | - |
| Compound Y | Hep3B | - | - |
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Cell Cycle Arrest : Studies indicate that treatment with similar compounds leads to altered cell division and accumulation in the S phase of the cell cycle.
- Selective Cytotoxicity : The compound shows preferential toxicity towards cancer cells while sparing normal cells, suggesting a targeted mechanism that could minimize side effects in therapeutic applications.
Case Studies
A detailed study evaluated the biological activity of various derivatives of naphthalene-based acetamides. The findings highlighted that modifications in the sulfonamide moiety significantly influenced the potency and selectivity against different cancer types .
Example Case Study
In a comparative analysis involving multiple derivatives:
- Objective : Assess the impact of structural variations on biological activity.
- Results : Certain modifications led to increased selectivity for nNOS over eNOS and iNOS isoforms, which are crucial for developing anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-15-30(28,29)26-14-6-10-20-16-21(12-13-23(20)26)25-24(27)17-19-9-5-8-18-7-3-4-11-22(18)19/h3-5,7-9,11-13,16H,2,6,10,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGRAXVIVYYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














